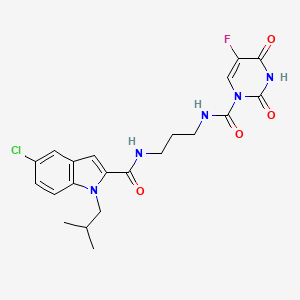
SARS-CoV-2-IN-58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-58 is a compound that has garnered significant attention in the scientific community due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the replication and spread of the virus. The development and study of this compound are crucial in the ongoing efforts to find effective treatments and interventions for COVID-19.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-58 involves a series of chemical reactions that are meticulously designed to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the compound through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups that are essential for the compound’s activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves the use of industrial reactors and continuous flow systems that allow for the efficient handling of large quantities of reactants and products. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-58 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Solvents such as dichloromethane, ethanol, and water are frequently used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or stability.
Scientific Research Applications
SARS-CoV-2-IN-58 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a model system to study the interactions between small molecules and viral proteins.
Biology: It serves as a tool to investigate the biological pathways involved in viral replication and host cell interactions.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19. Its ability to inhibit specific viral proteins makes it a promising candidate for drug development.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing of antiviral drugs.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-58 involves its interaction with specific molecular targets within the virus. The compound binds to the active site of a viral enzyme, inhibiting its activity and preventing the replication of the virus. This inhibition disrupts the viral life cycle, reducing the viral load and mitigating the severity of the infection. The molecular pathways involved include the inhibition of viral proteases and interference with viral RNA synthesis.
Comparison with Similar Compounds
SARS-CoV-2-IN-58 is compared with other similar compounds to highlight its unique properties and advantages.
Similar Compounds: Other inhibitors targeting SARS-CoV-2 include remdesivir, favipiravir, and lopinavir.
Uniqueness: this compound exhibits higher specificity and potency in inhibiting viral replication compared to some of these compounds. Its unique chemical structure allows for better binding affinity and stability, making it a more effective therapeutic agent.
Properties
Molecular Formula |
C21H23ClFN5O4 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
5-chloro-N-[3-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]propyl]-1-(2-methylpropyl)indole-2-carboxamide |
InChI |
InChI=1S/C21H23ClFN5O4/c1-12(2)10-27-16-5-4-14(22)8-13(16)9-17(27)19(30)24-6-3-7-25-20(31)28-11-15(23)18(29)26-21(28)32/h4-5,8-9,11-12H,3,6-7,10H2,1-2H3,(H,24,30)(H,25,31)(H,26,29,32) |
InChI Key |
ZSOQJYAJYKISGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCCNC(=O)N3C=C(C(=O)NC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















